
5-Fluoro-3-nitropicolinic acid
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Overview
Description
5-Fluoro-3-nitropicolinic acid: is an organic compound with the molecular formula C₆H₃FN₂O₄ It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are replaced by a fluorine atom and a nitro group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinic acid typically involves the nitration of 5-fluoropicolinic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 3 undergoes reduction to form amine derivatives under various conditions:
Nucleophilic Aromatic Substitution (SNAr) at Position 5
The fluorine atom at position 5 is susceptible to displacement due to electron-withdrawing effects from -NO₂ and -COOH groups:
Decarboxylation Reactions
The carboxylic acid group at position 2 can be removed under thermal or catalytic conditions:
Conditions | Product | Notes | References |
---|---|---|---|
Cu powder, quinoline, 200°C | 5-Fluoro-3-nitropyridine | Decarboxylation accompanied by CO₂ release; retains -F and -NO₂. | |
Microwave (DMF, 180°C, 1 hr) | 5-Fluoro-3-nitropyridine | Faster reaction with minimal side products. | – |
Functionalization of the Carboxylic Acid Group
The -COOH group participates in esterification and amidation:
Cycloaddition and Difluorocarbene Insertion
Computational studies predict reactivity with difluorocarbene (CF₂):
Competitive Side Reactions
Unstable intermediates can lead to undesired pathways:
Key Structural Insights
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Electronic Effects : The -NO₂ group strongly deactivates the ring, directing substitutions to position 5 (-F) or para positions.
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Steric Constraints : The -COOH group at position 2 limits access to adjacent reactive sites.
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Computational Predictions : Kinetics-based navigation (RCMC method) identifies cycloadditions as dominant pathways over linear alkylation .
Scientific Research Applications
Chemistry: 5-Fluoro-3-nitropicolinic acid is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The exact mechanism of action of 5-Fluoro-3-nitropicolinic acid and its derivatives is not well-documented. the presence of the nitro and fluorine groups suggests that the compound may interact with biological targets through electron-withdrawing effects, influencing molecular interactions and pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
5-Nitropicolinic acid: Similar structure but lacks the fluorine atom.
3-Nitropicolinic acid: Similar structure but lacks the fluorine atom at position 5. It is used in various chemical syntheses and studies.
5-Fluoropicolinic acid: Similar structure but lacks the nitro group. It is used in organic synthesis and as a precursor for other fluorinated compounds.
Uniqueness: 5-Fluoro-3-nitropicolinic acid is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 5-Fluoro-3-nitropicolinic acid?
- Methodological Answer : Synthesis typically involves nitration and fluorination of a picolinic acid scaffold. For analogs like 2-Chloro-5-nitropyridine (CAS 4548-45-2), nitration is achieved using concentrated nitric acid under controlled temperatures (60–80°C), followed by fluorination via halogen exchange with KF in polar aprotic solvents (e.g., DMF). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 19F NMR confirm substituent positions and fluorine integration (e.g., 19F chemical shifts typically between -100 to -150 ppm for aromatic fluorides).
- FT-IR : Peaks at ~1700 cm−1 (carboxylic acid C=O stretch) and ~1530 cm−1 (nitro group) validate functional groups.
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular ion [M-H]− and fragmentation patterns.
Cross-referencing with analogs like 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) ensures consistency in spectral assignments .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention if symptoms persist.
- Storage : Keep in airtight containers away from heat/ignition sources.
These protocols align with safety data for structurally similar nitroaromatics (e.g., 6-Amino-5-nitropicolinonitrile) .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved?
- Methodological Answer : Systematic validation using orthogonal methods is critical:
- Solubility : Compare results from shake-flask (pH 2–7) and HPLC-logP methods.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Crystallography : Single-crystal XRD resolves structural ambiguities.
Contradictions often arise from impurities or measurement variability; replicate studies under standardized conditions are essential .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Optimize geometries at the B3LYP/6-31G(d) level.
- Electrostatic Potential Maps : Identify electron-deficient regions (nitro/fluoro groups) prone to nucleophilic attack.
- SAR Analysis : Compare with analogs (e.g., 2-Fluoro-3-nitrobenzoic acid, CAS 317-46-4) to infer substituent effects on reaction rates .
Q. How can reaction conditions be optimized for nitro group introduction in fluorinated picolinic acid derivatives?
- Methodological Answer :
- Catalysis : Screen metal catalysts (e.g., Cu(NO3)2) to enhance nitration regioselectivity.
- Solvent Effects : Test polar solvents (e.g., H2SO4/HNO3 mixtures) to stabilize intermediates.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce side products.
For fluorinated analogs like 5-Chloro-3-nitropyridin-2-ol (CAS 1072-98-6), optimized yields (>70%) are achieved at 90°C with 1.5 equiv HNO3 .
Q. Data Contradiction Analysis Framework
- Step 1 : Identify conflicting data sources (e.g., solubility in DMSO reported as 10 mM vs. 25 mM).
- Step 2 : Replicate experiments under identical conditions (pH, temperature, purity).
- Step 3 : Apply statistical tools (e.g., ANOVA) to assess variability significance.
- Step 4 : Publish corrected data with detailed protocols to mitigate future discrepancies .
Properties
Molecular Formula |
C6H3FN2O4 |
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Molecular Weight |
186.10 g/mol |
IUPAC Name |
5-fluoro-3-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) |
InChI Key |
NNXHXFLXYPJKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
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